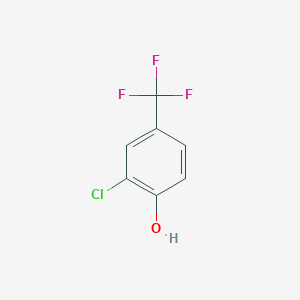

2-Chloro-4-(trifluoromethyl)phenol

Vue d'ensemble

Description

2-Chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O. It is a phenol derivative where the hydrogen atoms on the benzene ring are substituted by chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for 24 hours . Another method involves the condensation of 3,4-dichlorotrifluoromethylbenzene with m-salicylic acid in the presence of a polar solvent and an alkaline compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale nucleophilic aromatic substitution reactions. The process involves the use of high-pressure reactors and controlled temperature conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: It can undergo electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Agrochemical Applications

Pesticide Formulation

- Herbicides and Fungicides : 2-Chloro-4-(trifluoromethyl)phenol is primarily used in the development of herbicides and fungicides. Its efficacy in controlling weeds and fungal pathogens makes it a valuable component in agricultural practices. The compound's ability to disrupt the growth of unwanted plants and fungi contributes to higher crop yields and better food security .

Pharmaceutical Development

Synthesis Intermediate

- Pharmaceuticals : This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the production of MK-2305, a potent agonist for G-protein-coupled receptor 40, which has implications for diabetes treatment . By enhancing the efficacy of medicinal compounds, it plays a crucial role in drug development processes.

Material Science

Polymer and Coating Applications

- Thermal Stability and Chemical Resistance : In material science, this compound is incorporated into polymers and coatings to enhance their thermal stability and chemical resistance. This application is particularly relevant in industries that require durable materials capable of withstanding harsh environments .

Analytical Chemistry

Standard Reference Material

- Detection and Quantification : The compound is utilized as a standard in various analytical methods. It aids in the detection and quantification of other compounds in complex mixtures, making it essential for quality control and assurance in chemical laboratories .

Environmental Monitoring

Pollutant Assessment

- Environmental Studies : Researchers use this compound in studies assessing the impact of pollutants on ecosystems. Its role in understanding environmental degradation helps develop effective remediation strategies to mitigate pollution effects .

Data Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agrochemicals | Herbicide and fungicide development | Effective crop protection |

| Pharmaceuticals | Synthesis intermediate | Enhances drug efficacy |

| Material Science | Polymer additives | Improved thermal stability |

| Analytical Chemistry | Standard reference | Accurate detection and quantification |

| Environmental Monitoring | Pollutant impact studies | Supports remediation strategy development |

Case Studies

- Pesticide Development : A study demonstrated that formulations containing this compound exhibited significant herbicidal activity against common agricultural weeds, leading to its adoption in commercial herbicide products.

- Pharmaceutical Synthesis : Research highlighted its role as an intermediate in synthesizing MK-2305, showcasing its importance in developing new therapeutics for metabolic disorders.

- Material Durability Testing : Experimental results indicated that polymers modified with this compound showed enhanced resistance to chemical degradation when exposed to aggressive solvents, confirming its utility in industrial applications.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, leading to various biological effects. For example, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)phenol: Similar in structure but lacks the chlorine atom.

2-Chloro-4-fluorophenol: Similar but has a fluorine atom instead of the trifluoromethyl group.

Uniqueness

2-Chloro-4-(trifluoromethyl)phenol is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications.

Activité Biologique

2-Chloro-4-(trifluoromethyl)phenol (CTFP) is an organofluorine compound that has garnered attention due to its diverse biological activities and applications. This compound is primarily used in agricultural practices as a herbicide and fungicide, and its environmental persistence raises concerns regarding its ecological impact and biodegradation pathways. Understanding the biological activity of CTFP is essential for evaluating its safety and efficacy in various applications.

CTFP is characterized by the following chemical structure:

- Molecular Formula : C₇H₄ClF₃O

- Molecular Weight : 202.56 g/mol

- CAS Number : 35852-58-5

Antimicrobial Properties

Research indicates that CTFP exhibits significant antimicrobial activity. A study demonstrated that CTFP effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was reported to be as low as 125 µg/mL, indicating potent antimicrobial properties .

Herbicidal Activity

CTFP is primarily utilized in agriculture for its herbicidal properties. It acts by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants, leading to growth inhibition. A comparative study showed that CTFP was effective against several weed species, with a notable reduction in biomass observed at concentrations ranging from 50 to 200 g/ha .

Persistence in the Environment

CTFP's chemical stability contributes to its persistence in the environment, raising concerns about potential accumulation in soil and water systems. Studies have shown that CTFP can remain detectable in soil samples for extended periods, necessitating effective remediation strategies .

Microbial Degradation

Recent research has focused on the microbial degradation of CTFP. A consortium of bacteria isolated from contaminated soils demonstrated the ability to degrade CTFP effectively. The degradation pathways involved initial hydrolysis followed by mineralization into non-toxic byproducts, with a half-life of approximately 30 days under optimal conditions .

Case Studies

Toxicological Profile

CTFP poses certain health risks, including skin and eye irritation. The compound is classified under hazard categories H315 (causes skin irritation) and H319 (causes serious eye irritation) . Continuous exposure may lead to adverse health effects, necessitating appropriate handling measures.

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWKEXMSQQUMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371472 | |

| Record name | 2-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-58-5 | |

| Record name | 2-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-chloro-4-(trifluoromethyl)phenol in the context of acifluorfen usage?

A1: this compound is identified as one of the photoproducts generated during the UV degradation of the herbicide acifluorfen. [] This is significant because the photochemical breakdown of pesticides like acifluorfen can lead to the formation of compounds with potentially different toxicological profiles than the parent compound.

Q2: Does the research indicate any toxicological concerns regarding this compound?

A2: While the study doesn't directly investigate the toxicity of this compound in isolation, it highlights that the mixture of photoproducts generated from acifluorfen exposure to UV light exhibited significant toxicity to Daphnia magna. [] This finding underscores the importance of further research into the individual toxicity profiles of acifluorfen photoproducts, including this compound, to fully understand their potential environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.